(1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
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Overview
Description
(1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-phenethyl-1H-benzo[d]imidazole-2-thiol with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow chemistry to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
(1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid
Reduction: Sodium borohydride, methanol
Substitution: Ammonia, ethanol
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Reduced derivatives
Substitution: Amine derivatives
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which (1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
1-Methyl-1H-benzo[d]imidazole: Similar structure but different substituents.
1-Phenethyl-1H-benzo[d]imidazole-2-thiol: Similar core structure but different functional groups.
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: Different substituents and functional groups.
This compound .
Properties
IUPAC Name |
[1-(2-phenylethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13;;/h1-9H,10-12,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHQJSPQSMDGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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